An In-depth Technical Guide to 3-Iodobenzoyl Chloride (CAS: 1711-10-0)
An In-depth Technical Guide to 3-Iodobenzoyl Chloride (CAS: 1711-10-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodobenzoyl chloride (CAS: 1711-10-0), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. This document details its physicochemical properties, synthesis, and key reactions, including detailed experimental protocols. Furthermore, it explores its utility as a scaffold for the development of bioactive molecules, such as kinase inhibitors, and outlines relevant biological signaling pathways. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Introduction
3-Iodobenzoyl chloride is an aromatic acyl chloride characterized by the presence of an iodine atom at the meta-position of the benzene (B151609) ring.[1] This unique substitution pattern imparts distinct reactivity to the molecule, making it a valuable building block in organic synthesis. The highly reactive acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the iodine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions.[2] These dual functionalities allow for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
Physicochemical Properties
3-Iodobenzoyl chloride is typically a colorless to pale yellow liquid or a low-melting solid.[1][3] It is soluble in common organic solvents like dichloromethane (B109758) and ether but is insoluble in water, with which it reacts.[1]
| Property | Value | References |
| CAS Number | 1711-10-0 | [4] |
| Molecular Formula | C₇H₄ClIO | [4] |
| Molecular Weight | 266.46 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1][3] |
| Melting Point | 23-25 °C | [3] |
| Boiling Point | 150-160 °C / 302-320 °F | [3] |
| Density | 1.932 g/cm³ | [5] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether), insoluble in water | [1] |
| SMILES | C1=CC(=CC(=C1)I)C(=O)Cl | [4] |
| InChI Key | DTELTOREECFDBC-UHFFFAOYSA-N | [4] |
Synthesis
The most common and established method for the synthesis of 3-Iodobenzoyl chloride is the chlorination of 3-Iodobenzoic acid.[3] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.
Experimental Protocol: Synthesis of 3-Iodobenzoyl Chloride from 3-Iodobenzoic Acid
Materials:
-
3-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-iodobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 mL per gram of acid).[4]
-
Heat the mixture to reflux for 30 minutes. The solid should dissolve, resulting in a dark brown solution.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting brown oil is crude 3-iodobenzoyl chloride, which can often be used in subsequent steps without further purification.[4]
Chemical Reactivity and Applications in Drug Development
3-Iodobenzoyl chloride is a versatile intermediate due to its two reactive sites: the acyl chloride and the aryl iodide. This allows for a wide range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Nucleophilic Acyl Substitution: Amide Bond Formation
The acyl chloride moiety readily reacts with nucleophiles such as amines to form amides. This reaction, often carried out under Schotten-Baumann conditions, is fundamental in medicinal chemistry for linking molecular fragments.
This protocol describes a general method for the acylation of an amine with 3-Iodobenzoyl chloride.
Materials:
-
3-Iodobenzoyl chloride
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 3-Iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM in a separate flask and add it to a dropping funnel.
-
Add the 3-Iodobenzoyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(pyridin-2-yl)-3-iodobenzamide.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom on the benzene ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from the 3-iodobenzoyl scaffold.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-iodobenzamide derivative with an arylboronic acid, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
N-substituted-3-iodobenzamide (e.g., from section 4.1.1)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, DMF, or toluene/ethanol/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add the N-substituted-3-iodobenzamide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired biaryl product.
Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways
Derivatives of 3-iodobenzamide are scaffolds of interest in the development of kinase inhibitors.[4] For instance, the 3-substituted benzamide (B126) core is structurally related to known Bcr-Abl tyrosine kinase inhibitors like Imatinib.[4] The ability to diversify the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.
A key signaling pathway often targeted in cancer therapy is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in components like BRAF.[1] Kinase inhibitors developed from scaffolds like 3-iodobenzamide can be designed to target kinases within this pathway.
Safety and Handling
3-Iodobenzoyl chloride is a corrosive and hazardous chemical that requires careful handling.[3]
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[3] It is also moisture-sensitive and can release toxic gases upon hydrolysis.[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly closed container in a cool, dry place, away from moisture.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing. If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[3]
Conclusion
3-Iodobenzoyl chloride is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity allows for both nucleophilic acyl substitution and a variety of cross-coupling reactions, providing a powerful platform for the synthesis of complex and diverse molecular scaffolds. The ability to readily generate libraries of compounds from this starting material makes it an important tool for medicinal chemists in the pursuit of novel therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this reactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Iodobenzoyl Chloride for Research [benchchem.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodobenzoyl chloride | C7H4ClIO | CID 74378 - PubChem [pubchem.ncbi.nlm.nih.gov]
